N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354953-66-4
VCID: VC2928446
InChI: InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-2-1-3-12-4-6;/h6,12H,1-5H2,(H,13,14);1H
SMILES: C1CC(CNC1)C(=O)NCC(F)(F)F.Cl
Molecular Formula: C8H14ClF3N2O
Molecular Weight: 246.66 g/mol

N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride

CAS No.: 1354953-66-4

Cat. No.: VC2928446

Molecular Formula: C8H14ClF3N2O

Molecular Weight: 246.66 g/mol

* For research use only. Not for human or veterinary use.

N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride - 1354953-66-4

Specification

CAS No. 1354953-66-4
Molecular Formula C8H14ClF3N2O
Molecular Weight 246.66 g/mol
IUPAC Name N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-2-1-3-12-4-6;/h6,12H,1-5H2,(H,13,14);1H
Standard InChI Key DCJDWPBSAGEAHZ-UHFFFAOYSA-N
SMILES C1CC(CNC1)C(=O)NCC(F)(F)F.Cl
Canonical SMILES C1CC(CNC1)C(=O)NCC(F)(F)F.Cl

Introduction

Chemical Properties and Structural Data

Structural Details

Based on comparison with related compounds, the following table presents the projected structural details of N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride:

PropertyValue
Molecular FormulaC8H14ClF3N2O
Molecular Weight~246-247 g/mol
Canonical SMILES (projected)C1CNCCC1C(=O)NCC(F)(F)F.Cl
Structure FeaturesPiperidine ring, carboxamide at position 3, trifluoroethyl substituent, hydrochloride salt

Physical Properties

The compound is expected to be a white to off-white crystalline solid at room temperature. The hydrochloride salt form typically enhances solubility in polar solvents compared to the free base. Its melting point would likely be in the range of 150-200°C, based on similar piperidine-derived compounds.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride likely follows methods similar to those used for related compounds. A typical synthetic approach would involve:

  • Starting with piperidine-3-carboxylic acid or its derivatives

  • Activating the carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar compounds

  • Reacting with 2,2,2-trifluoroethylamine to form the amide bond

  • Converting to the hydrochloride salt using HCl in an appropriate solvent

Laboratory Scale Synthesis

On a laboratory scale, the synthesis would typically be carried out in multiple steps:

  • Protection of the piperidine nitrogen if necessary

  • Activation of the carboxylic acid group using reagents such as thionyl chloride to form an acid chloride

  • Reaction with 2,2,2-trifluoroethylamine in the presence of a base like triethylamine

  • Deprotection if necessary

  • Salt formation using HCl in diethyl ether or similar solvents

Industrial Production Considerations

Industrial production would follow similar synthetic routes but on a larger scale. Key considerations include:

  • Use of larger reactors with precise control of reaction conditions

  • Implementation of continuous flow processes for improved efficiency

  • Advanced purification techniques including recrystallization and chromatography

  • Quality control measures to ensure high purity and consistency

Chemical Reactivity and Reactions

Types of Reactions

N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride can participate in various chemical reactions:

  • Acid-Base Reactions: The compound can undergo acid-base reactions due to the presence of the piperidine nitrogen, which can act as a base.

  • Oxidation Reactions: The piperidine ring can be oxidized using reagents like potassium permanganate.

  • Reduction Reactions: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.

  • Substitution Reactions: The compound may undergo nucleophilic substitution reactions, particularly at positions activated by the trifluoroethyl group.

Common Reagents and Conditions

Typical reagents used in reactions with this compound include:

  • Oxidation: Potassium permanganate or hydrogen peroxide in acidic media

  • Reduction: Lithium aluminum hydride in anhydrous ethers or sodium borohydride

  • Substitution: Various nucleophiles in the presence of appropriate bases

Biological Activity and Applications

Pharmacological Properties

The trifluoroethyl moiety in N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride is expected to enhance lipophilicity, potentially improving membrane penetration and interaction with enzymes and receptors. The piperidine ring serves as a scaffold for binding to various molecular targets, making it potentially valuable in medicinal chemistry.

Comparison with Similar Compounds

Structurally Related Compounds

Several compounds share structural similarities with N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochlorideC11H20ClF3N2O288.74 g/molContains an additional propyl group on the amide nitrogen
N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamideC10H17F3N2O238.25 g/molContains an ethyl group on the amide nitrogen and lacks the hydrochloride salt
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochlorideC8H14ClF3N2O246.66 g/molCarboxamide group at position 4 instead of position 3
N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamideC10H17F3N2O2254.25 g/molContains an additional hydroxyethyl group on the amide nitrogen

Comparative Properties and Advantages

The structural differences between these compounds result in distinct physicochemical and pharmacological properties:

  • N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride: The additional propyl group increases lipophilicity and may alter receptor binding profiles.

  • N-ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide: The ethyl group provides intermediate lipophilicity between the unsubstituted and propyl-substituted analogs.

  • N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride: The position of the carboxamide group affects the three-dimensional structure and potentially alters binding to biological targets.

  • N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide: The hydroxyethyl group adds a polar moiety that can participate in hydrogen bonding, potentially enhancing water solubility and interaction with polar binding sites .

Current Research and Future Directions

Recent Research Developments

Research on N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride and related compounds continues to evolve, with potential applications in various fields:

  • Medicinal Chemistry: Exploration of structure-activity relationships to develop compounds with enhanced efficacy and selectivity for specific biological targets.

  • Synthetic Methodology: Development of improved synthetic routes with higher yields and purity.

  • Pharmacokinetic Studies: Investigation of the compound's absorption, distribution, metabolism, and excretion profiles.

  • Drug Delivery Systems: Integration into novel drug delivery systems to improve bioavailability and targeting.

Future Research Opportunities

Future research directions for N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride may include:

  • Target Identification: Comprehensive screening to identify specific molecular targets and biological pathways affected by the compound.

  • Structure Optimization: Modification of the basic structure to enhance potency, selectivity, and pharmacokinetic properties.

  • Combination Studies: Investigation of synergistic effects when combined with other active compounds.

  • Expanded Applications: Exploration of potential applications beyond current domains, including agricultural and material sciences.

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